molecular formula C16H19N3O3S B14057556 tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate

tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate

Cat. No.: B14057556
M. Wt: 333.4 g/mol
InChI Key: GSJNNMXASPKLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is a synthetic organic compound with the molecular formula C16H19N3O3S It is primarily used in research and development due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the isothiazole ring: This step involves the reaction of appropriate starting materials to form the isothiazole ring.

    Carboxamidation: The carboxamido group is introduced at the 4-position of the isothiazole ring.

    Coupling with benzoic acid derivative: The final step involves coupling the isothiazole derivative with a tert-butyl ester of 4-aminobenzoic acid under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis generally follows similar steps as described above, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamido groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like phosphorus trichloride (PCl3) and various amines are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-aminobenzoate: A related compound with similar structural features but different functional groups.

    tert-Butyl 4-(methylthio)benzoate: Another similar compound with a methylthio group instead of the isothiazole ring.

Uniqueness

tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 4-[(5-amino-3-methyl-1,2-thiazole-4-carbonyl)amino]benzoate

InChI

InChI=1S/C16H19N3O3S/c1-9-12(13(17)23-19-9)14(20)18-11-7-5-10(6-8-11)15(21)22-16(2,3)4/h5-8H,17H2,1-4H3,(H,18,20)

InChI Key

GSJNNMXASPKLLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)NC2=CC=C(C=C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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